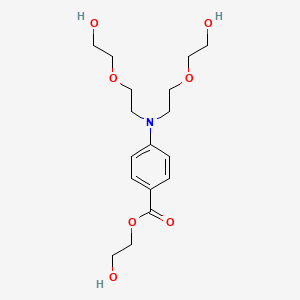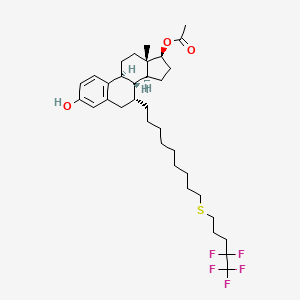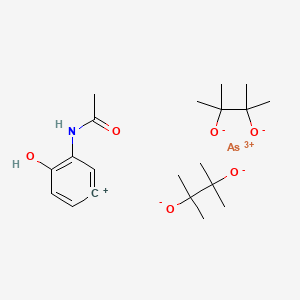![molecular formula C7H10N4O B570023 (1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane CAS No. 1315552-06-7](/img/structure/B570023.png)
(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, organic synthesis often involves the construction of carbon-based compounds, including those containing nitrogen and oxygen atoms . A new platform for the synthesis, analysis, and testing of new compounds has been developed, which may be relevant for the synthesis of complex organic compounds .Molecular Structure Analysis
The molecular structure of organic compounds is determined by the arrangement of atoms and the bonds between them. Unfortunately, specific structural details for this compound are not available .Chemical Reactions Analysis
The chemical reactions of organic compounds can be complex and varied. Enzymes, which are biological catalysts, can accelerate chemical reactions, converting substrates into different molecules . A general model for predicting enzyme functions based on enzymatic reactions has been developed, which could potentially apply to the reactions of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and composition .Scientific Research Applications
1. Diastereomers and Cycloaddition
- Intramolecular Cycloaddition: Compounds like 9-oxa-1-azabicyclo[4.2.1]nonane are derived from intramolecular 1,3-dipolar cycloaddition, indicating potential applications in complex molecule synthesis (Pádár et al., 2006).
2. Synthesis and Analysis
- Epoxy Lactone Prostaglandin Intermediate: The synthesis of compounds like 3-oxa-2-azabicyclo[3.3.0]octane from glucose derivatives showcases their utility in creating intermediates for prostaglandin synthesis (Ferrier et al., 1983).
- Chemo-, Regio-, and Stereoselective Transformations: The reduction of compounds like 3-oxatricyclo[3.2.1.02,4]octane highlights their relevance in stereoselective organic synthesis (Kasyan et al., 1997).
3. Stereochemical Studies
- Stereochemistry and Molecular Structures: Investigations into the stereochemistry of azabicyclo[3.3.1]nonanes and similar structures provide insights into their conformational properties, which are crucial for understanding their reactivity and potential applications (Crabb & Newton, 1966).
4. Spiroaminals and Related Structures
- Synthesis of Spiroaminals: The synthesis of spiroaminals like 1-oxa-6-azaspiro[4.4]nonane and their biological activities point to significant applications in medicinal chemistry (Sinibaldi & Canet, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,7S,8R)-8-azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-10-9-6-5-3-11-2-1-4(12-5)7(6)11/h4-7H,1-3H2/t4?,5-,6+,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHRKAFVWRKTKR-HDLDFLEYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3C(C2C1O3)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H]3[C@@H]([C@H]2C1O3)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate](/img/structure/B569940.png)
![(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol](/img/structure/B569941.png)



![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B569953.png)


![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B569959.png)